![molecular formula C23H22N2O4S B2544974 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921899-29-8](/img/structure/B2544974.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

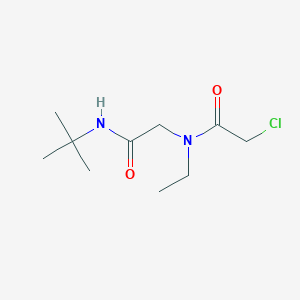

This compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a type of tricyclic compound . Tricyclic compounds are often used in the development of pharmaceuticals, particularly in the field of psychotropic medications .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dibenzo[b,f][1,4]oxazepine portion of the molecule is a tricyclic structure, which means it contains three fused rings .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the oxazepine ring could potentially undergo reactions involving the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .科学的研究の応用

Catalytic Reactions and Asymmetric Synthesis

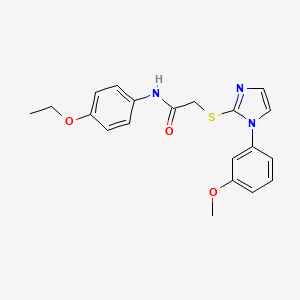

The compound has been utilized in catalytic enantioselective reactions, demonstrating its potential in creating chiral molecules with high selectivity and yield. For instance, catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines lead to the synthesis of chiral derivatives, showcasing the compound's application in synthesizing complex, optically active molecules (Munck et al., 2017).

Synthesis of Heterocyclic Compounds

Research has shown the compound's role in the synthesis of various heterocyclic compounds, indicating its importance in the development of new pharmaceuticals and materials. Efficient methods for assembling novel and diversified benzo-fused N-heterocycles have been established, leveraging the compound for the creation of complex molecular structures with potential applications in drug development and material science (Zhang et al., 2015).

Advanced Material Synthesis

The compound's utility extends to the synthesis of advanced materials, including photophysical properties exploration and the creation of novel polycyclic systems. Studies highlight the synthesis of dimethyl derivatives and their strong emission properties, which could have implications for developing new photoluminescent materials (Petrovskii et al., 2017).

Asymmetric Transfer Hydrogenation

The compound has been applied in asymmetric transfer hydrogenation, illustrating its potential in producing biologically active molecules with high conversion rates and enantioselectivity. This showcases the compound's applicability in creating enantiomerically pure substances important for pharmaceutical applications (More & Bhanage, 2017).

Molecular Docking and Drug Design

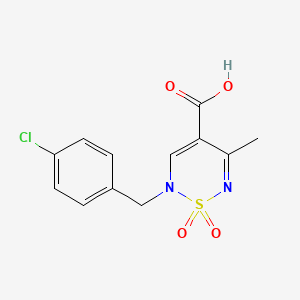

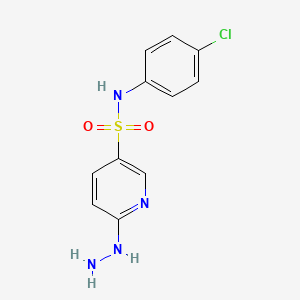

Research into the compound's derivatives has also explored its applications in drug design, particularly in antimalarial activity. Computational calculations and molecular docking studies have been conducted to investigate the reactivity and potential of sulfonamide derivatives as COVID-19 drugs, demonstrating the compound's relevance in current pharmaceutical research (Fahim & Ismael, 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-15-4-7-17(8-5-15)14-30(27,28)24-18-9-11-21-19(13-18)23(26)25(3)20-12-16(2)6-10-22(20)29-21/h4-13,24H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNQWPZNXQPAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)

methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2544901.png)

![(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B2544906.png)

![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)

![N-(4-methoxyphenyl)-2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2544908.png)

![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2544912.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2544913.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2544914.png)